
5-Ethyl-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to form the triazole ring. The specific steps include:
- Preparation of the azide precursor.
- Preparation of the alkyne precursor.
- Cycloaddition reaction under copper catalysis to form the triazole ring.
- Functionalization of the triazole ring to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the triazole ring.
Scientific Research Applications
5-Ethyl-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antifungal or anticancer agent.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Ethyl-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Triazole derivatives
- Benzimidazole derivatives
- Imidazole derivatives
Uniqueness
5-Ethyl-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern on the triazole ring. The presence of the ethyl, methoxy, and methyl groups, along with the carboxylic acid functionality, imparts distinct chemical and biological properties compared to other triazole derivatives.
This compound’s unique structure allows it to interact with different molecular targets, making it a valuable candidate for various scientific and industrial applications.
Properties
Molecular Formula |
C13H15N3O3 |
|---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
5-ethyl-1-(2-methoxy-5-methylphenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C13H15N3O3/c1-4-9-12(13(17)18)14-15-16(9)10-7-8(2)5-6-11(10)19-3/h5-7H,4H2,1-3H3,(H,17,18) |
InChI Key |
YDKHUDCPHNUCGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=NN1C2=C(C=CC(=C2)C)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


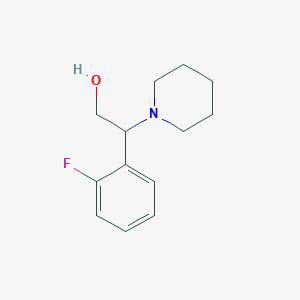
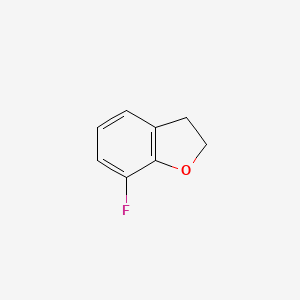
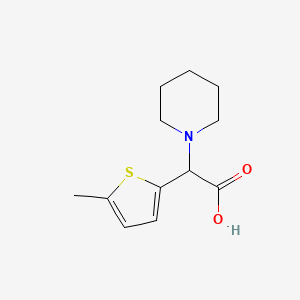
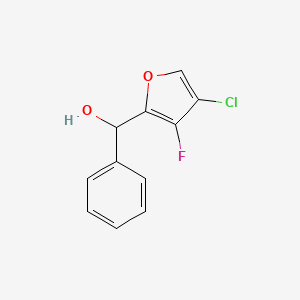
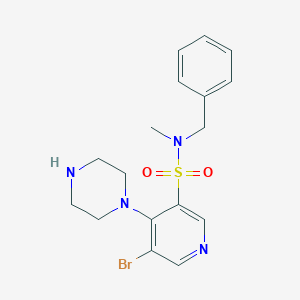

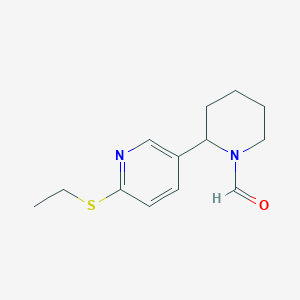

![Methyl 6-(benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B11812599.png)


![Methyl5-chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11812626.png)
![5,6-Dimethyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzo[d]imidazole](/img/structure/B11812631.png)

